(+/-)-Salsolinol hydrochloride
Overview
Description
(+/-)-Salsolinol hydrochloride is a chemical compound that belongs to the tetrahydroisoquinoline family. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is of significant interest due to its presence in the human brain and its potential role in neurological processes. It is also found in certain fermented foods and beverages, such as beer and wine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Salsolinol hydrochloride typically involves the condensation of dopamine with acetaldehyde. This reaction can be catalyzed by acidic conditions, leading to the formation of salsolinol. The hydrochloride salt is then formed by reacting salsolinol with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (+/-)-Salsolinol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form salsolinol quinone, a compound of interest in neurochemical studies.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve catalysts and specific solvents.
Major Products:
Oxidation: Salsolinol quinone.
Reduction: Dopamine and acetaldehyde.
Substitution: Various substituted tetrahydroisoquinolines.
Scientific Research Applications
(+/-)-Salsolinol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the brain and its potential neurotoxic effects.
Medicine: Investigated for its involvement in neurological disorders such as Parkinson’s disease.
Industry: Utilized in the production of certain pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of (+/-)-Salsolinol hydrochloride involves its interaction with various molecular targets in the brain. It is known to inhibit the enzyme monoamine oxidase, leading to increased levels of dopamine. This interaction affects neurotransmitter pathways and can influence mood and behavior. Additionally, it may form adducts with other biomolecules, contributing to its neurotoxic effects.
Comparison with Similar Compounds
Tetrahydroisoquinoline: A structural analog with similar neurochemical properties.
Dopamine: A precursor in the synthesis of salsolinol.
N-Methyl-salsolinol: A methylated derivative with distinct biological activities.
Uniqueness: (+/-)-Salsolinol hydrochloride is unique due to its dual role as both a neuroprotective and neurotoxic agent. Its presence in the brain and its potential involvement in neurological disorders make it a compound of significant interest in both research and clinical settings.
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCGYSRZYNJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990913 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70681-20-8, 79923-51-6 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALSOLINOL HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C0F27WEAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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